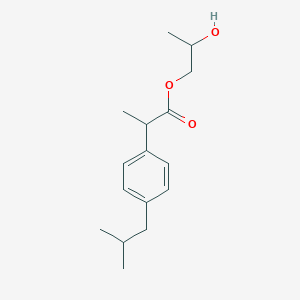

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate

説明

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS: 95093-58-6) is an ester derivative of ibuprofen (2-(4-isobutylphenyl)propanoic acid), where the carboxylic acid group is esterified with 2-hydroxypropanol. Its molecular formula is C₁₆H₂₄O₃, and it is widely utilized as a pharmaceutical secondary standard for quality control in drug manufacturing and analytical laboratories . Structurally, it retains the ibuprofen backbone but incorporates a hydroxypropyl group, which modifies its physicochemical properties, such as solubility and metabolic stability.

特性

IUPAC Name |

2-hydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-11(2)9-14-5-7-15(8-6-14)13(4)16(18)19-10-12(3)17/h5-8,11-13,17H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCGZWWOXKSFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with 2-Hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the esterification process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-Isobutylphenyl)propanoic acid.

Reduction: Formation of 2-(4-Isobutylphenyl)propanol.

Substitution: Formation of various substituted esters depending on the reagent used.

科学的研究の応用

Non-Steroidal Anti-Inflammatory Drug (NSAID)

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is primarily recognized for its role as an impurity reference material in the development and quality control of NSAIDs, particularly ibuprofen. Its structural similarity to ibuprofen allows researchers to study:

- Drug Formulation Stability : Understanding how variations in structure affect the stability and efficacy of formulations.

- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for predicting drug interactions.

Drug Delivery Systems

Recent studies have highlighted the potential of using this compound in advanced drug delivery systems. For instance:

- Amphiphilic Copolymers : Research indicates that derivatives of ibuprofen can be used in self-assembling nanoparticulate systems like micelles and polymersomes for enhanced drug delivery. These systems improve bioavailability and therapeutic efficacy by controlling the release rates of encapsulated drugs .

Case Studies and Research Findings

- Polymeric Derivatives : A study evaluated oligomeric derivatives of ibuprofen, demonstrating that modifications could prolong anti-inflammatory activity compared to the free drug. The plasma levels of these derivatives were measured in rats post-administration, confirming enhanced therapeutic effects .

- Micellar Systems : Research involving amphiphilic polymers showed that encapsulating anticancer drugs within micelles formed from ibuprofen derivatives led to improved therapeutic outcomes in xenograft models .

作用機序

The mechanism of action of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is related to its interaction with biological targets. It may inhibit the activity of cyclooxygenase enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and alleviation of inflammation and pain. The compound’s ester group allows it to be hydrolyzed in vivo, releasing the active ibuprofen moiety.

類似化合物との比較

Structural and Functional Group Variations

2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS: 64622-21-5)

- Molecular Formula : C₁₇H₂₆O₄.

- Key Differences: Contains two hydroxyl groups on the propyl chain, increasing hydrophilicity compared to the mono-hydroxylated 2-hydroxypropyl ester. This enhances aqueous solubility but may reduce lipid membrane permeability .

- Applications : Used as a certified reference material for ibuprofen impurity profiling .

Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS: 64622-17-9)

- Molecular Formula : C₁₆H₂₄O₂.

- Key Differences : Lacks hydroxyl groups, resulting in higher hydrophobicity (logP ~3.5 predicted) and lower boiling point (~316°C) compared to the hydroxypropyl ester .

- Synthesis: Prepared via esterification of ibuprofen with isopropanol, yielding 65–79% under optimized conditions .

4-(1-Azido-3,3,3-trifluoropropyl)benzyl 2-(4-Isobutylphenyl)propanoate (5g)

- Molecular Formula : C₂₃H₂₅F₃N₃O₂.

- Key Differences : Incorporates a benzyl group modified with azide and trifluoromethyl moieties, significantly altering polarity (Rf = 0.3 in chromatography) and metabolic stability. This compound is a specialized intermediate for prodrug development .

Physicochemical Properties

Pharmaceutical and Regulatory Relevance

- 2-Hydroxypropyl Ester : Certified as a secondary standard (Sigma-Aldrich) for HPLC method validation, ensuring ibuprofen product purity .

- Impurity Profiles : Both hydroxypropyl and dihydroxypropyl esters are listed as ibuprofen impurities (e.g., 64622-21-5 and 95093-58-6), necessitating strict control during manufacturing .

- Safety : Esters with hydroxyl groups may require specific storage conditions (e.g., refrigeration) to prevent degradation .

生物活性

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate, a prodrug of ibuprofen, is gaining attention due to its unique biological properties and potential therapeutic applications. This compound features an ester linkage that can be hydrolyzed in vivo to release ibuprofen, a widely recognized nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and research findings.

- Molecular Formula : C₁₆H₂₄O₃

- CAS Number : 95093-58-6

The compound's structure includes a hydroxyl group and an ester functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The release of ibuprofen upon hydrolysis enhances its therapeutic effects, making it a promising candidate for pain management and anti-inflammatory treatments.

Pharmacological Effects

Research indicates that the compound exhibits significant anti-inflammatory properties comparable to ibuprofen itself. In various studies, it has been demonstrated to reduce inflammation markers such as nitric oxide (NO) and cytokines like IL-6 and TNF-α in activated macrophages (RAW264.7 cells) when compared to controls .

Case Studies

- Anti-inflammatory Activity : In a study involving LPS-stimulated RAW264.7 cells, treatment with the compound significantly reduced NO production compared to untreated cells. The reduction was statistically significant, indicating its potential as an effective anti-inflammatory agent .

- Analgesic Properties : The analgesic effects were evaluated through various pain models, demonstrating that the compound could effectively alleviate pain comparable to traditional NSAIDs without significant ulcerogenic liability .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy |

|---|---|---|

| Ibuprofen | COX inhibition | Standard NSAID |

| This compound | Prodrug form of ibuprofen; enhanced bioavailability | Higher efficacy in studies |

| Dexibuprofen | S-enantiomer of ibuprofen; more potent | Higher potency than racemic |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound as a prodrug. The prodrug strategy enhances solubility and absorption characteristics compared to ibuprofen alone. For instance, a study reported that the prodrug exhibited improved intestinal permeability due to its structural modifications .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm ester linkage and substitution patterns. For example, the hydroxypropyl group’s protons (δ ~3.5–4.2 ppm) and isobutylphenyl protons (δ ~6.5–7.2 ppm) should be distinct .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 ratio) to separate and quantify impurities. This method is validated in pharmacopeial standards for related propanoic acid derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can confirm molecular weight (CHO; MW 264.36) and detect trace impurities .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

- Methodological Answer :

- Esterification : React 2-(4-Isobutylphenyl)propanoic acid with hydroxypropyl alcohol using acid catalysts (e.g., HSO) or enzymatic methods. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (C=O stretch ~1730 cm) .

- Protection-Deprotection Strategies : Protect the hydroxyl group during synthesis to avoid side reactions. For example, use tert-butyldimethylsilyl (TBDMS) protection, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Q. How can researchers identify and quantify impurities in this compound?

- Methodological Answer :

- Impurity Profiling : Use HPLC-UV/DAD to detect common impurities like unreacted starting materials or hydroxylated byproducts (e.g., 2-[4-(2-methylpropyl)phenyl]propanoic acid). Reference standards from pharmacopeial monographs (e.g., EP or USP) are critical for calibration .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability issues. Analyze degradation products using LC-MS to identify labile functional groups (e.g., ester hydrolysis under basic conditions) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) at controlled temperatures (25–60°C). Monitor hydrolysis via HPLC, and calculate rate constants (k) to construct pH-rate profiles. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

- Mechanistic Studies : Employ isotopic labeling (e.g., or ) to trace hydrolysis pathways. For example, -labeling in the ester group can differentiate acid-catalyzed vs. base-catalyzed mechanisms .

Q. What computational approaches are suitable for predicting the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like MetaSite or GLORY to simulate cytochrome P450-mediated oxidation. Prioritize predicted metabolites (e.g., hydroxylation at the isobutyl or phenyl group) for experimental validation using liver microsomes and LC-MS/MS .

- Docking Studies : Model interactions with enzymes like carboxylesterases to predict hydrolysis sites. Molecular dynamics simulations can assess binding affinity and catalytic efficiency .

Q. How can researchers evaluate the dermal absorption potential of this compound for safety assessments in topical applications?

- Methodological Answer :

- In Vitro Permeation Tests (IVPT) : Use human skin models (e.g., Franz diffusion cells) with receptor fluid sampling. Quantify compound levels via HPLC-UV and calculate permeability coefficients (K) .

- Toxicokinetic Modeling : Integrate IVPT data with physiologically based pharmacokinetic (PBPK) models to estimate systemic exposure. Cross-validate with in vivo rodent studies if ethical guidelines permit .

Q. What strategies are effective for reconciling discrepancies in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Standardized Solubility Protocols : Follow OECD guidelines for shake-flask or saturation solubility methods. Control temperature (±0.1°C) and use sonication to ensure equilibrium .

- Co-Solvency Studies : Evaluate solubility in binary solvent systems (e.g., water-ethanol) using Hansen solubility parameters (HSPs) to identify optimal formulations .

Tables

Table 1 : Common Impurities in this compound Synthesis

Table 2 : Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。